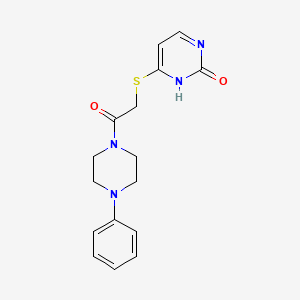
4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.
Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is implicated in various tumor types. Targeting FGFRs represents an attractive strategy for cancer therapy. Research has identified a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3 . Among these derivatives, compound 4h stands out, exhibiting significant FGFR inhibitory activity (with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively). In vitro studies demonstrate that 4h inhibits breast cancer cell proliferation (specifically 4T1 cells) and induces apoptosis. Additionally, it significantly inhibits cell migration and invasion. The low molecular weight of 4h makes it an appealing lead compound for subsequent optimization .
Anti-Fibrotic Activity
Novel 2-(pyridin-2-yl)thiazole derivatives have been synthesized and evaluated for their anti-fibrotic properties. Some of these compounds exhibit better anti-fibrotic activities than existing drugs like Pirfenidone. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrate excellent activity with IC50 values of 45.69 μM and 45.81 μM, respectively .
properties
IUPAC Name |
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15(12-23-14-6-7-17-16(22)18-14)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHYLWGMVXBXSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

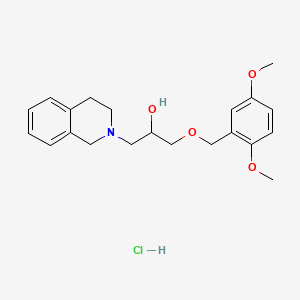
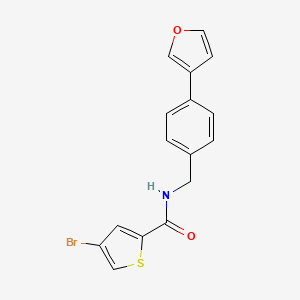
![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)
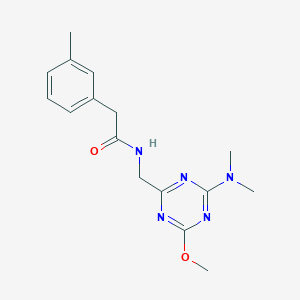
![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2397077.png)
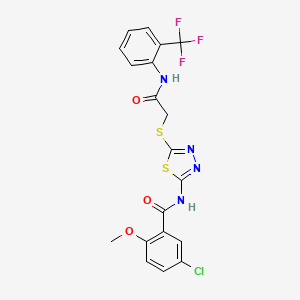
![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2397080.png)
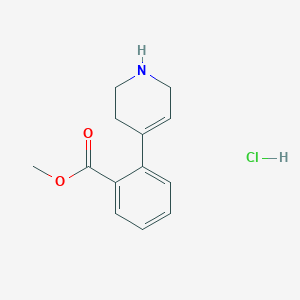
![6-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2397084.png)
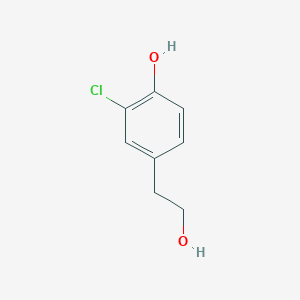
![N-[(5-methyl-2-furyl)methyl]-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2397087.png)
![N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2397091.png)